N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide
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Overview
Description
N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring fused with a benzene ring and a nitrobenzamide group, making it a compound of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide typically involves the condensation of o-phenylenediamine with an aldehyde, followed by nitration and amidation reactions . The general synthetic route can be summarized as follows:
Condensation: o-Phenylenediamine reacts with an aldehyde to form a benzimidazole intermediate.
Nitration: The benzimidazole intermediate undergoes nitration to introduce the nitro group.
Amidation: The nitrated benzimidazole is then reacted with an appropriate amine to form the final product, this compound.
Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions .
Chemical Reactions Analysis
N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzimidazole ring can participate in substitution reactions, where different substituents can be introduced at various positions on the ring.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and electrophilic reagents for substitution reactions . Major products formed from these reactions include amino derivatives and substituted benzimidazoles.
Scientific Research Applications
N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to the death of cancer cells . The nitro group can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide can be compared with other benzimidazole derivatives, such as:
2-(2-Methyl-1H-benzimidazol-1-yl)acetohydrazide: Exhibits similar antimicrobial properties but differs in its chemical structure and specific applications.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with different biological activities.
Thiabendazole: An anthelmintic drug used to treat parasitic worm infections.
The uniqueness of this compound lies in its specific combination of a benzimidazole ring with a nitrobenzamide group, which imparts distinct pharmacological properties and makes it a valuable compound for research and development .
Properties
CAS No. |
18249-95-1 |
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Molecular Formula |
C15H12N4O3 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-(benzimidazol-1-ylmethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H12N4O3/c20-15(11-5-7-12(8-6-11)19(21)22)17-10-18-9-16-13-3-1-2-4-14(13)18/h1-9H,10H2,(H,17,20) |
InChI Key |
OAGQTTXDLYEMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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